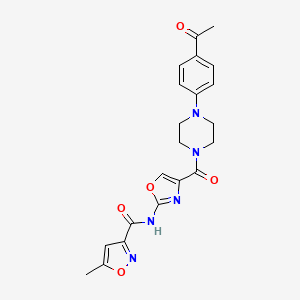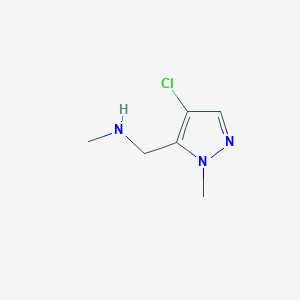
1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group and a methyl group attached to the pyrazole ring, along with a methylmethanamine moiety.
準備方法
The synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Methylation: The chlorinated pyrazole is methylated using a methylating agent like methyl iodide or dimethyl sulfate.
Amine formation: The final step involves the reaction of the methylated pyrazole with methylamine to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form corresponding hydroxy derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonylpiperidine: This compound has a piperidine moiety instead of the methylmethanamine moiety.
1-(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl-4-phenylpiperazine: This compound contains a phenylpiperazine moiety.
1-(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl-4-(3-methoxybenzyl)piperazine: This compound has a methoxybenzylpiperazine moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(4-chloro-2-methylpyrazol-3-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-8-4-6-5(7)3-9-10(6)2/h3,8H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAVKZICXWWONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=NN1C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
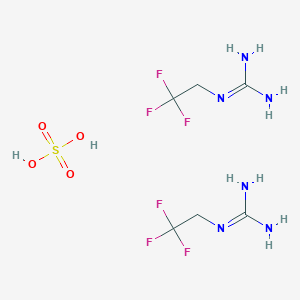
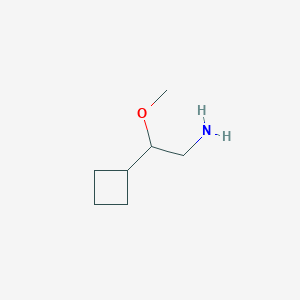
![3,5-dichloro-N-[(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]aniline](/img/structure/B2737019.png)
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2737020.png)
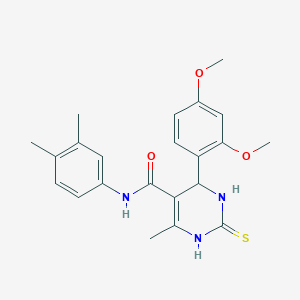
![(E)-methyl 4-((2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl)hydrazono)methyl)benzoate](/img/structure/B2737024.png)
![N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-PHENOXYACETAMIDE](/img/structure/B2737026.png)
![3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole](/img/structure/B2737029.png)

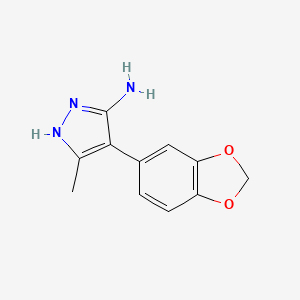
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2737036.png)

![N-(1-cyanocyclohexyl)-2-({5-[(2-methoxyethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B2737038.png)
